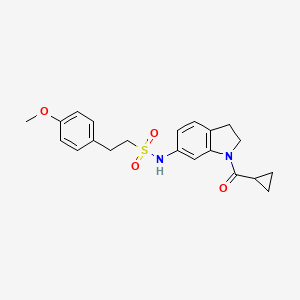

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-27-19-8-2-15(3-9-19)11-13-28(25,26)22-18-7-6-16-10-12-23(20(16)14-18)21(24)17-4-5-17/h2-3,6-9,14,17,22H,4-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMJGQJTNKIGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.

Sulfonamide Formation: The ethanesulfonamide moiety can be introduced by reacting the indole derivative with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the cyclopropane ring or the sulfonamide group using reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of cyclopropylamines or desulfonylated products.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of indole are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be explored for similar activities.

Medicine

Medicinally, indole derivatives have been investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, given the biological activities associated with indole derivatives .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide would depend on its specific application. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopropane and methoxyphenyl groups could enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally or functionally related molecules from diverse sources:

Structural Analogues from Patent Literature ()

The European Patent Application (2022) discloses compounds with sulfonamide and heterocyclic motifs. Key differences include:

The target compound’s indolin core may confer better solubility compared to the patent’s triazolo-pyrazine derivatives. However, the pyran-containing analogues in the patent exhibit enhanced blood-brain barrier penetration, which the target compound lacks due to its polar sulfonamide group .

Impurity Profiles ()

Reference Standards (2018) highlight impurities like Imp. F(EP) and Imp. G(EP) , which share the 4-methoxyphenyl group but differ in amine and cyclohexyl substituents:

These impurities underscore the importance of the sulfonamide group in the target compound for both stability and target engagement, contrasting with the amine-based impurities’ susceptibility to degradation.

Formoterol-Related Compounds ()

Formoterol analogues (2006) share the 4-methoxyphenyl motif but feature formamide and hydroxyl groups instead of sulfonamide:

The sulfonamide group in the target compound likely reduces off-target β-adrenergic activity observed in Formoterol derivatives, emphasizing its selectivity for non-GPCR targets.

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that falls within the class of indole derivatives. This compound has garnered attention in the scientific community due to its potential therapeutic properties and diverse biological activities. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives have been studied for their ability to inhibit various cancer cell lines, including breast, lung, and colon cancers. A notable study highlighted that indole-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Anti-inflammatory Effects

Additionally, this compound's structure suggests potential anti-inflammatory properties. Indole derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes and receptors. The cyclopropanecarbonyl group may enhance the compound's binding affinity to these targets, leading to a cascade of biochemical events that result in its therapeutic effects .

Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of indole-based compounds revealed that modifications in the substituents significantly impact biological activity. For example, the introduction of methoxy groups has been associated with enhanced potency against certain cancer cell lines .

| Compound Structure | Activity Profile |

|---|---|

| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzamide | Moderate inhibition of cancer cell proliferation |

| This compound | Enhanced anti-inflammatory activity |

In Vivo Studies

In vivo studies using animal models have shown promising results for indole derivatives in reducing tumor growth and inflammation. For instance, a specific study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells and inhibiting angiogenesis .

Clinical Implications

The potential clinical implications of this compound are vast. Its dual action as an anticancer and anti-inflammatory agent positions it as a candidate for further development in therapeutic applications targeting complex diseases like cancer and chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic pathways for preparing N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, and what are common optimization challenges?

Methodological Answer: The synthesis typically involves sequential functionalization of the indoline core. Key steps include:

- Cyclopropanecarbonyl introduction: Reacting indolin-6-amine with cyclopropanecarbonyl chloride under Schotten-Baumann conditions (base catalysis in biphasic solvent) .

- Sulfonamide coupling: Using 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of pyridine or DMAP to activate the amine intermediate .

Optimization Challenges: - Steric hindrance: The bulky cyclopropane group may reduce coupling efficiency; optimizing reaction temperature (e.g., 0–5°C for sulfonylation) improves yields.

- Byproduct formation: Use of scavengers (e.g., molecular sieves) minimizes residual acyl chloride interference .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

Q. How is preliminary biological activity screened for this compound, and what assays are prioritized?

Methodological Answer:

- Enzyme Inhibition Assays:

- Kinase/Protease Inhibition: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC₅₀ against targets like carbonic anhydrase or tyrosine kinases .

- Cellular Viability Assays:

- Data Interpretation:

- Normalize results to positive controls (e.g., staurosporine for kinase inhibition) and report standard deviations from triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Core Modifications:

- Combinatorial Libraries:

Q. What strategies resolve contradictory data in enzyme inhibition profiles across studies?

Methodological Answer:

- Assay Standardization:

- Validate buffer conditions (e.g., pH 7.4 vs. 8.0) and ATP concentrations (1 mM vs. 10 µM) to reconcile IC₅₀ discrepancies .

- Off-Target Profiling:

- Computational Docking:

- Compare binding poses (e.g., AutoDock Vina) to explain selectivity differences between isoforms (e.g., CA-II vs. CA-IX) .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- Solvent Accessibility Analysis:

- Torsion Angle Adjustments:

- Modify sulfonamide dihedral angles (from X-ray data) to enhance membrane permeability .

- Salt/Cocrystal Screening:

- Improve solubility via sodium or L-lysine salt formulations without altering pharmacophore interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.